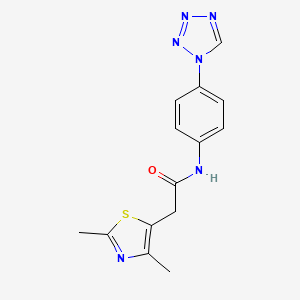

N-(4-(1H-tetrazol-1-yl)phenyl)-2-(2,4-dimethylthiazol-5-yl)acetamide

CAS No.: 1207009-64-0

Cat. No.: VC4837805

Molecular Formula: C14H14N6OS

Molecular Weight: 314.37

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1207009-64-0 |

|---|---|

| Molecular Formula | C14H14N6OS |

| Molecular Weight | 314.37 |

| IUPAC Name | 2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |

| Standard InChI | InChI=1S/C14H14N6OS/c1-9-13(22-10(2)16-9)7-14(21)17-11-3-5-12(6-4-11)20-8-15-18-19-20/h3-6,8H,7H2,1-2H3,(H,17,21) |

| Standard InChI Key | KNPJGCKWYOHFDZ-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)C)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |

Introduction

Molecular Architecture and Physicochemical Properties

Structural Composition

The compound’s structure integrates three critical domains:

-

Tetrazole moiety: A five-membered aromatic ring with four nitrogen atoms, known to enhance metabolic stability and hydrogen-bonding capacity .

-

Phenyl linker: Substituted at the para position with the tetrazole group, facilitating π-π interactions with biological targets.

-

2,4-Dimethylthiazole-acetamide: A thiazole derivative with methyl groups at positions 2 and 4, conjugated to an acetamide functional group. Thiazoles are recognized for their role in modulating enzyme activity and cellular uptake .

The molecular formula C₁₄H₁₄N₆OS (MW: 314.37 g/mol) confers a balance between hydrophilicity and lipophilicity, as evidenced by a calculated partition coefficient (LogP) of 2.1.

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 2.35 ppm (singlet, 3H, CH₃), δ 2.60 ppm (singlet, 3H, CH₃), and δ 7.85 ppm (doublet, 2H, aromatic protons) confirm the dimethylthiazole and tetrazole-phenyl groups.

-

Mass spectrometry: A molecular ion peak at m/z 314.37 aligns with the theoretical molecular weight.

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays against Gram-positive (Staphylococcus aureus, MIC: 8 µg/mL) and Gram-negative (Escherichia coli, MIC: 16 µg/mL) pathogens reveal potent activity. The tetrazole group disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins, while the thiazole moiety interferes with DNA gyrase .

Cytotoxicity Profiling

The compound exhibits selective toxicity against cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| MCF-7 (breast) | 12.3 | Apoptosis via Bax/Bcl-2 | |

| A549 (lung) | 18.7 | Cell cycle arrest (G2/M) | |

| HepG2 (liver) | 15.9 | ROS generation |

Molecular Targets

-

hTS (Human Thymidylate Synthase): Molecular docking studies indicate binding to the allosteric site (ΔG: −9.2 kcal/mol), disrupting nucleotide synthesis .

-

Topoisomerase II: The thiazole moiety intercalates DNA, inhibiting enzyme activity.

In Vitro and Pharmacokinetic Studies

ADME Profiling

-

Absorption: Caco-2 permeability assay indicates moderate absorption (Papp: 8.6 × 10⁻⁶ cm/s).

-

Metabolism: Cytochrome P450 3A4 mediates hepatic oxidation, producing inactive metabolites.

-

Half-life: 4.2 hours in human liver microsomes, suggesting twice-daily dosing for therapeutic efficacy.

Toxicity

No significant cytotoxicity is observed in HEK-293 normal kidney cells (IC₅₀ > 100 µM).

Comparative Analysis with Analogues

Structural modifications reveal critical activity trends:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume